molecular formula C9H8FN3 B13671750 6-Fluoro-2-hydrazinylquinoline

6-Fluoro-2-hydrazinylquinoline

Cat. No.: B13671750
M. Wt: 177.18 g/mol
InChI Key: YZNJJJVSDSXYHI-UHFFFAOYSA-N
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Description

6-Fluoro-2-hydrazinylquinoline (CAS 1339918-32-9) is a functionalized quinoline derivative of significant interest in medicinal chemistry and drug discovery. This compound serves as a key synthetic intermediate and privileged scaffold for the development of novel bioactive molecules. Its molecular formula is C9H8FN3, with a molecular weight of 177.18 g/mol. The core research value of this compound lies in its versatile applications, particularly in the synthesis of Schiff base hydrazones which have demonstrated pronounced antitubercular activity against Mycobacterium tuberculosis . Furthermore, quinoline hydrazone derivatives are extensively investigated for their anticancer potential , acting through various mechanisms such as growth factor inhibition, angiogenesis inhibition, and tubulin inhibition . The hydrazinyl moiety at the 2-position provides a reactive handle for further functionalization, allowing researchers to create diverse hybrid molecules for structure-activity relationship (SAR) studies . This product is offered For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Researchers are advised to consult the safety data sheet and handle this material with appropriate precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8FN3

Molecular Weight

177.18 g/mol

IUPAC Name

(6-fluoroquinolin-2-yl)hydrazine

InChI

InChI=1S/C9H8FN3/c10-7-2-3-8-6(5-7)1-4-9(12-8)13-11/h1-5H,11H2,(H,12,13)

InChI Key

YZNJJJVSDSXYHI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=N2)NN)C=C1F

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 6 Fluoro 2 Hydrazinylquinoline

Established Synthetic Pathways to 6-Fluoro-2-hydrazinylquinoline and its Precursors

The traditional synthesis of this compound involves the initial formation of a functionalized quinoline (B57606) ring, followed by the strategic introduction of the hydrazinyl group. The selection of precursors and optimization of reaction conditions are critical for achieving high yields and purity.

The formation of the 6-fluoroquinoline (B108479) core typically begins with a suitably substituted aniline (B41778) precursor. A common starting material is 4-fluoroaniline (B128567). Classic quinoline synthesis reactions, such as the Skraup or Doebner-von Miller reactions, can be employed. For instance, the Skraup synthesis involves reacting 4-fluoroaniline with glycerol, sulfuric acid, and an oxidizing agent like arsenic pentoxide. nih.gov

A crucial intermediate for the target compound is 2-chloro-6-fluoroquinoline (B1368868). This precursor is often synthesized via a Vilsmeier-Haack type reaction. acs.org This methodology involves the reaction of an appropriate acetanilide (B955) with a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), which serves as the Vilsmeier reagent. Subsequent hydrolysis and cyclization lead to the formation of the 2-chloro-6-fluoroquinoline scaffold.

Table 1: Key Precursors and Reagents for Quinoline Core Synthesis

Precursor/Reagent Role
4-fluoroaniline Starting material containing the fluoro-substituted benzene (B151609) ring
Glycerol / Sulfuric Acid Reagents for Skraup synthesis
Acetanilide derivative Starting material for Vilsmeier-Haack reaction

The introduction of the hydrazinyl group at the C2 position of the quinoline ring is typically achieved through a nucleophilic aromatic substitution reaction. The precursor, 2-chloro-6-fluoroquinoline, possesses a chlorine atom that is activated towards displacement by nucleophiles due to the electron-withdrawing nature of the quinoline nitrogen.

The reaction is carried out using hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O), which acts as the nucleophile. The mixture is commonly heated in a suitable solvent, such as ethanol, under reflux conditions. impactfactor.org The lone pair of electrons on one of the nitrogen atoms in hydrazine attacks the carbon atom bearing the chlorine, leading to the displacement of the chloride ion and the formation of this compound.

Reaction Scheme: 2-chloro-6-fluoroquinoline + N₂H₄·H₂O → this compound + HCl + H₂O

This method is a well-established route for converting 2-haloquinolines into their corresponding 2-hydrazinyl derivatives. impactfactor.orgresearchgate.net

Optimizing the synthesis of this compound is crucial for its use in research, where high purity is essential. Optimization strategies focus on several parameters of the synthetic steps.

For the formation of the quinoline core, reaction conditions such as temperature and reaction time are carefully controlled to minimize the formation of side products. In the subsequent hydrazinolysis step, the ratio of hydrazine hydrate to the 2-chloro-6-fluoroquinoline precursor can be adjusted to ensure complete conversion while minimizing excess reagent, which can complicate purification.

Purification of the final product is typically achieved through recrystallization from a suitable solvent, such as ethanol. scielo.org.za This process removes unreacted starting materials and by-products, yielding the pure crystalline compound. The purity is then confirmed using analytical techniques like melting point determination, FTIR, and NMR spectroscopy. impactfactor.org For bulk synthesis, optimizing reaction conditions to facilitate a simple work-up and high-yield precipitation of the product is a key consideration. mdpi.com

Green Chemistry Approaches in the Synthesis of this compound and its Derivatives

In line with the principles of green chemistry, modern synthetic approaches aim to reduce the environmental impact of chemical processes. primescholars.comresearchgate.netsruc.ac.uk For the synthesis of quinoline derivatives, this has led to the development of methods that reduce reaction times, minimize the use of hazardous solvents, and improve energy efficiency. primescholars.com

Microwave-assisted synthesis has emerged as a powerful green technique for the synthesis of quinolines and other heterocyclic compounds. benthamdirect.com The use of microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to improved yields and cleaner reaction profiles. nih.govtandfonline.com

In the context of this compound synthesis, microwave heating can be applied to both the cyclization step to form the quinoline ring and the subsequent nucleophilic substitution with hydrazine. acs.orgunf.edu For example, the reaction of an ethyl ester precursor with hydrazine hydrate to form a hydrazide can be completed in as little as 6 minutes under microwave irradiation, compared to several hours with conventional heating. tandfonline.com This rapid, efficient heating minimizes the potential for side reactions and decomposition of products. benthamdirect.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

Parameter Conventional Heating Microwave-Assisted Synthesis
Reaction Time Hours Minutes nih.govtandfonline.com
Energy Efficiency Lower Higher
Yields Often lower to comparable Often higher nih.gov

| Side Products | More likely | Less likely |

Another key aspect of green chemistry is the reduction or elimination of volatile and hazardous organic solvents. researchgate.net Solvent-free, or solid-state, reactions offer a significant advantage by reducing waste and simplifying product work-up. jmchemsci.com

For the synthesis of the quinoline core, methodologies have been developed that utilize heterogeneous catalysts, such as zeolites, under solvent-free conditions. rsc.org These reactions often proceed by heating a mixture of the reactants and the catalyst, with the product being isolated directly from the reaction mixture. Similarly, the Hantzsch multicomponent condensation to form polyhydroquinolines has been successfully performed using a nanomagnetic-supported sulfonic acid catalyst under solvent-free conditions at 60 °C. scielo.org.zaresearchgate.net After the reaction, the catalyst can be easily removed with an external magnet and reused, further enhancing the green credentials of the process. scielo.org.za

These approaches, which avoid the use of harmful solvents and often employ reusable catalysts, represent a significant improvement over traditional methods. scielo.org.zasemanticscholar.org

Catalyst-Free and Transition Metal-Reduced Methodologies

In the pursuit of greener and more efficient chemical processes, methodologies that reduce or eliminate the need for metal catalysts are of paramount importance. While many traditional heterocyclic syntheses rely on transition metals, recent efforts have been directed towards catalyst-free approaches. For instance, the synthesis of hydrazino-containing glycine (B1666218) derivatives has been achieved through a three-component reaction under catalyst- and light-irradiation-free conditions, proceeding via a diaziridine in situ formation/ring-opening cascade. rsc.org This highlights a growing trend towards minimizing catalyst use in the synthesis of complex molecules.

In a similar vein, the synthesis of quinazoline (B50416) derivatives has been explored using organocatalytic methods, such as the 4,6-dihydoxysalicylic-acid-catalyzed oxidative condensation of 2-aminobenzylamines and benzylamines. mdpi.com While not directly involving this compound, these examples showcase the potential for developing catalyst-free or metal-reduced syntheses for quinoline derivatives. The inherent nucleophilicity of hydrazine allows for reactions like the formation of 4-hydrazino-8-methylquinolin-2(1H)-one from its 4-chloro precursor without the need for a metal catalyst. mdpi.com

Reactivity and Mechanistic Investigations of this compound

The chemical reactivity of this compound is largely dictated by the nucleophilic character of the hydrazine moiety and the electronic properties of the quinoline ring system.

The hydrazine group in this compound is a potent nucleophile, readily participating in reactions with electrophilic species. This reactivity is fundamental to its use as a building block in organic synthesis. The nucleophilic substitution of a chloro group at the 4-position of the quinoline ring with hydrazine hydrate is a common method to introduce the hydrazinyl moiety. mdpi.com Once formed, the terminal amino group of the hydrazine can act as the nucleophile in subsequent reactions.

For example, the synthesis of various 4-substituted 2-quinolinones and quinolinethiones has been achieved through nucleophilic substitution reactions, including the introduction of a hydrazino group. mdpi.com The reactivity of the hydrazine moiety is crucial for the formation of more complex heterocyclic systems.

Cyclocondensation reactions are a cornerstone of heterocyclic chemistry, and this compound is an excellent substrate for such transformations. The bifunctional nature of the hydrazine group allows it to react with dicarbonyl compounds or their equivalents to form new heterocyclic rings.

A significant application is the synthesis of pyrazolo[3,4-b]quinolines. The reaction of 2-hydrazinylquinolines with various carbonyl compounds can lead to the formation of this fused heterocyclic system. mdpi.comeurekaselect.com For instance, the condensation of 2-hydrazinylquinoline with 4-substituted acetophenones can yield the corresponding hydrazones, which can then undergo cyclization to form pyrazole (B372694) derivatives. ekb.eg The Vilsmeier-Haack reaction of these hydrazones can then introduce a formyl group at the 4-position of the newly formed pyrazole ring. ekb.eg

Furthermore, the reaction of 6-substituted-2-hydrazinyl quinoline-3-carbonitrile with various reagents has been shown to produce a wide array of novel quinoline-3-carbonitrile derivatives with potential antimicrobial activities. researchgate.net These reactions underscore the utility of this compound in generating diverse molecular scaffolds.

The reaction of the primary amino group of the hydrazine moiety in this compound with aldehydes and ketones leads to the formation of Schiff bases, also known as hydrazones. nih.govjmchemsci.com These compounds are characterized by a carbon-nitrogen double bond and are versatile intermediates in their own right.

The formation of Schiff bases is typically a straightforward condensation reaction, often catalyzed by a small amount of acid. jmchemsci.com These Schiff bases can then be used in a variety of subsequent transformations. For example, they can act as ligands for the formation of transition metal complexes, which often exhibit interesting biological and catalytic properties. nih.govresearchgate.netmdpi.com The imine group of the Schiff base is a key coordinating site for metal ions. jmchemsci.com

Moreover, Schiff bases derived from hydrazinylquinolines can be further elaborated into more complex heterocyclic systems. For example, the reaction of 2-hydrazinylquinoline with acetophenones gives hydrazones that can be cyclized to form pyrazoles. ekb.eg

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net The Buchwald-Hartwig amination, a palladium-catalyzed reaction for the formation of C-N bonds, is particularly relevant to the chemistry of hydrazines. nih.govyoutube.com This reaction typically involves the coupling of an amine with an aryl halide or triflate.

While direct palladium-catalyzed cross-coupling reactions on the N-H bonds of the hydrazinyl group of this compound are not extensively reported, the broader context of Buchwald-Hartwig amination suggests its potential applicability. Such a reaction could be envisioned to form N-aryl or N-alkyl derivatives of the hydrazine moiety. The choice of ligands for the palladium catalyst is crucial for the success of these reactions. youtube.com

More commonly, palladium-catalyzed reactions are employed at other positions of the quinoline ring, for instance, at a halogenated site, to introduce various substituents. The presence of the hydrazinyl group would need to be considered in such reactions to avoid undesired side reactions.

Synthesis of Novel Derivatives and Analogues of this compound

The versatility of this compound as a synthetic intermediate has led to the development of a wide range of novel derivatives and analogues, many of which exhibit interesting biological activities.

For example, a series of 6-hydrazinyl-2,4-bismorpholino pyrimidine (B1678525) and 1,3,5-triazine (B166579) derivatives have been synthesized and evaluated for their antitumor activity. nih.gov The synthesis of novel quinoline-2-one derivatives bearing various functional moieties such as chloro, azido, glycine, and sugar groups has also been reported, with some compounds showing promising anticancer and antioxidant activities. ekb.eg

Furthermore, the reaction of N-amino-4,7-dimethyl-6-nitroquinoline-2-one, a related quinoline derivative, with various electrophiles has been shown to produce a variety of heterocyclic compounds, including ureas, thioureas, oxazoles, and thiazoles. sapub.org The synthesis of 6-substituted-2-(substituted-phenyl)-quinoline derivatives bearing a 4-amino-1,2,4-triazole-3-thiol (B7722964) ring at the C-4 position has also been described, with these compounds being screened for their antimicrobial activity. semanticscholar.org

The following table provides examples of the types of derivatives that can be synthesized from hydrazinylquinolines and their potential applications.

Derivative ClassSynthetic PrecursorKey ReactionPotential Application
Pyrazoloquinolines2-HydrazinylquinolinesCyclocondensation with diketonesAntimicrobial researchgate.net
Pyridinedicarbonitriles4-Formyl pyrazole derivatives of quinolineOne-pot reaction with malononitrileAntimicrobial ekb.eg
Schiff Bases2-HydrazinylquinolinesCondensation with aldehydes/ketonesLigands for metal complexes nih.govresearchgate.net
TriazoloquinolinesHydrazinylquinolinesCyclization with carboxylic acid derivativesAntimicrobial semanticscholar.org
Quinoline-2-one derivativesN-amino-quinolin-2-onesReaction with various electrophilesAnticancer, Antioxidant ekb.egsapub.org
Pyrimidine and Triazine derivatives6-Hydrazinyl pyrimidines/triazinesCondensation with aldehydesAntitumor nih.gov

Derivatization via the Hydrazine Nitrogen Atoms

The hydrazine group in this compound possesses two nitrogen atoms with lone pairs of electrons, rendering it highly nucleophilic. This allows for a variety of derivatization reactions, primarily through the formation of new carbon-nitrogen and nitrogen-heteroatom bonds.

One of the most common transformations of hydrazines is their condensation with carbonyl compounds, such as aldehydes and ketones, to form hydrazones. This reaction proceeds via a nucleophilic addition of the terminal nitrogen of the hydrazine to the carbonyl carbon, followed by the elimination of a water molecule. The resulting hydrazones are often stable, crystalline solids and serve as important intermediates for further synthetic manipulations.

The general reaction for the formation of hydrazones from this compound is depicted below:

Reaction of this compound with Aldehydes and Ketones

Reactant 1Reactant 2 (Aldehyde/Ketone)Product (Hydrazone)
This compoundBenzaldehyde(E)-6-fluoro-2-(2-benzylidenehydrazinyl)quinoline
This compoundAcetophenone(E)-6-fluoro-2-(2-(1-phenylethylidene)hydrazinyl)quinoline
This compoundCyclohexanone2-(2-cyclohexylidenehydrazinyl)-6-fluoroquinoline

In addition to hydrazone formation, the hydrazine moiety can undergo acylation with acyl chlorides or anhydrides to yield the corresponding hydrazides. Sulfonylation with sulfonyl chlorides is also a feasible transformation, leading to the formation of sulfonohydrazides. These reactions typically proceed readily in the presence of a base to neutralize the hydrogen halide byproduct.

Fusion of Heterocyclic Systems (e.g., Pyrazoles, Triazoles, Thiazolidinones) onto the Quinoline Scaffold

The bifunctional nature of the hydrazine group in this compound makes it an excellent precursor for the synthesis of fused heterocyclic systems. These reactions involve the cyclization of an intermediate formed from the reaction of the hydrazine with a suitable polyfunctional molecule.

Pyrazoles: Pyrazole rings can be constructed by the reaction of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents. The reaction of this compound with a 1,3-diketone, for instance, would be expected to yield a 1-(6-fluoroquinolin-2-yl)-pyrazole derivative. The regioselectivity of this reaction can be influenced by the nature of the substituents on the diketone and the reaction conditions.

Illustrative Synthesis of Pyrazole Derivatives

Starting MaterialReagentFused Heterocycle
This compoundAcetylacetone2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-fluoroquinoline
This compoundEthyl Acetoacetate5-methyl-1-(6-fluoroquinolin-2-yl)-1H-pyrazol-3(2H)-one

Triazoles: The synthesis of triazole rings can be achieved through various routes. For example, a 1,2,4-triazole (B32235) ring can be formed by the reaction of a hydrazide derivative of this compound with a source of one carbon atom, such as formic acid or orthoformates. Alternatively, reaction with isothiocyanates followed by cyclization can lead to triazolethiones.

Thiazolidinones: Thiazolidinone rings can be appended to the quinoline scaffold by a multi-step process. First, the condensation of this compound with an aromatic aldehyde yields a Schiff base (a hydrazone). Subsequent cyclocondensation of this Schiff base with thioglycolic acid in the presence of a dehydrating agent would lead to the formation of a 2-(aryl)-3-((6-fluoroquinolin-2-yl)amino)thiazolidin-4-one.

Functionalization of the Fluorinated Quinoline Ring System

The fluorine atom at the 6-position of the quinoline ring influences the electronic properties of the aromatic system, making it susceptible to certain functionalization reactions. The electron-withdrawing nature of the fluorine atom deactivates the benzene ring towards electrophilic substitution, but it can activate the ring towards nucleophilic aromatic substitution (SNAr).

In SNAr reactions, a potent nucleophile can displace the fluorine atom, particularly if the ring is further activated by other electron-withdrawing groups or by N-oxidation of the quinoline nitrogen. The feasibility of such a substitution on this compound would depend on the specific nucleophile and reaction conditions.

Furthermore, C-H activation methodologies could potentially be employed to introduce new functional groups at other positions of the quinoline ring. These modern synthetic techniques can offer regioselective ways to functionalize the quinoline core, although specific applications to this compound are not widely documented.

Design Principles for Lead Compound Discovery (non-clinical)

In the context of non-clinical drug discovery, this compound can serve as a versatile scaffold for the design of new lead compounds. Several key principles can be applied to guide the optimization of this scaffold.

Structure-Activity Relationship (SAR) Studies: SAR studies involve systematically modifying the structure of a lead compound and evaluating the effect of these modifications on its biological activity. For the this compound scaffold, modifications could include:

Derivatization of the hydrazine moiety to explore the chemical space around this part of the molecule.

Fusion of different heterocyclic rings to investigate the impact of rigidification and the introduction of new pharmacophoric features.

Substitution at various positions on the quinoline ring to probe the electronic and steric requirements for biological activity.

Bioisosteric Replacement: This strategy involves replacing a functional group in a molecule with another group that has similar physical or chemical properties, with the aim of improving the compound's potency, selectivity, or pharmacokinetic profile. For example, the fluorine atom at the 6-position could be replaced with other small, electron-withdrawing groups such as a chlorine atom or a cyano group to assess the impact on biological activity.

Examples of Bioisosteric Replacements for the Fluoro Group

Original GroupBioisosteric ReplacementRationale
Fluoro (-F)Chloro (-Cl)Similar size and electronegativity, may alter metabolic stability.
Fluoro (-F)Cyano (-CN)Similar electron-withdrawing properties, can act as a hydrogen bond acceptor.
Fluoro (-F)Trifluoromethyl (-CF3)Stronger electron-withdrawing group, can improve metabolic stability and lipophilicity.

Pharmacophore Modeling: A pharmacophore is an abstract representation of the key molecular features that are necessary for biological activity. By identifying the pharmacophoric features of a series of active compounds based on the this compound scaffold, a pharmacophore model can be generated. This model can then be used to virtually screen large compound libraries to identify new molecules with the potential for similar biological activity.

Scaffold Hopping: This approach involves replacing the central core of a molecule (the scaffold) with a structurally different one while maintaining the key pharmacophoric features. Starting from a known active compound, the this compound core could be replaced by other bicyclic heteroaromatic systems to discover novel chemotypes with potentially improved properties.

Advanced Spectroscopic and Analytical Characterization Methodologies

Application of Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules. While standard one-dimensional ¹H and ¹³C NMR provide fundamental information, advanced NMR techniques offer deeper insights into the complex structure of 6-Fluoro-2-hydrazinylquinoline.

Two-dimensional (2D) NMR experiments are crucial for establishing the precise connectivity of atoms within the this compound framework.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would be instrumental in assigning the protons on the quinoline (B57606) ring system by identifying adjacent protons. For instance, the characteristic coupling patterns of the protons on the fluorinated benzene (B151609) ring and the pyridine ring can be traced, confirming their relative positions.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded carbon and proton atoms. This technique allows for the unambiguous assignment of the ¹³C signals of protonated carbons in the quinoline core and any aliphatic side chains in derivatives.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is vital for identifying long-range (typically 2-3 bond) correlations between carbon and proton atoms. This is particularly useful for assigning quaternary carbons, such as C-2 and C-6 of the quinoline ring, by observing their correlations with nearby protons. For example, the carbon atom C-6, bonded to the fluorine, would show correlations to protons on the adjacent aromatic ring, confirming the position of the fluorine substituent.

A hypothetical table of expected 2D NMR correlations for this compound is presented below.

Proton (¹H)Correlated Carbons (¹³C) in HMBCCorrelated Protons (¹H) in COSY
H at C-3C-2, C-4, C-4aH at C-4
H at C-4C-3, C-4a, C-5, C-8aH at C-3
H at C-5C-4, C-6, C-7, C-8aH at C-7
H at C-7C-5, C-6, C-8H at C-5, H at C-8
H at C-8C-7, C-8aH at C-7
-NH-C-2-NH₂
-NH₂C-2-NH-

For derivatives of this compound that are crystalline solids, solid-state NMR (ssNMR) provides valuable information where solution NMR is not applicable. ssNMR can be used to study polymorphism, which is the ability of a compound to exist in multiple crystalline forms. Different polymorphs can have distinct physical properties, and ssNMR, particularly ¹³C and ¹⁵N CPMAS (Cross-Polarization Magic-Angle Spinning) experiments, can distinguish between them by revealing differences in the local chemical environment of the nuclei in the solid state. This technique is particularly powerful for characterizing nitrogen heterocycles.

Dynamic NMR (DNMR) studies can provide insights into the conformational flexibility of this compound and its derivatives. For instance, the rotation around the C-N bond of the hydrazinyl group might be restricted, leading to different conformers. By acquiring NMR spectra at various temperatures, it is possible to observe changes in the line shapes of the signals, which can be analyzed to determine the energy barriers and rates of these conformational exchange processes.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for the unambiguous confirmation of the elemental composition of this compound. By providing a highly accurate mass measurement (typically with an error of less than 5 ppm), HRMS allows for the determination of the precise molecular formula.

Expected HRMS Data for this compound (C₉H₈FN₃):

ParameterValue
Molecular FormulaC₉H₈FN₃
Calculated Exact Mass177.0702
Expected m/z [M+H]⁺178.0775

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. For this compound, characteristic fragmentation pathways would likely involve the loss of the hydrazinyl group or parts of it, as well as fragmentation of the quinoline ring system. Common fragmentation of quinoline derivatives involves the expulsion of HCN. The presence of the fluorine atom would also influence the fragmentation, potentially leading to the loss of HF or a fluorinated fragment.

Hypothetical Fragmentation Pattern:

m/zPossible Fragment
177[M]⁺
162[M - NH₂]⁺
146[M - N₂H₃]⁺
133[C₉H₆F]⁺
120[C₈H₅F]⁺ (after loss of HCN)

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in this compound and to study intermolecular interactions such as hydrogen bonding.

Expected Vibrational Frequencies:

Functional GroupFT-IR Frequency (cm⁻¹)Raman Frequency (cm⁻¹)
N-H stretch (hydrazinyl)3400-3200 (broad)3400-3200
C-H stretch (aromatic)3100-30003100-3000
C=N stretch (quinoline)1620-15801620-1580
C=C stretch (aromatic)1600-14501600-1450
N-H bend (hydrazinyl)1650-15501650-1550
C-F stretch1250-10001250-1000

The N-H stretching vibrations of the hydrazinyl group are particularly informative. The presence of multiple bands in this region can indicate different hydrogen bonding environments in the solid state. DFT calculations are often used in conjunction with experimental data to aid in the assignment of vibrational modes for quinoline derivatives.

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing Analysis of Derivatives

For crystalline derivatives of this compound, single-crystal X-ray crystallography provides the most definitive structural information. This technique allows for the determination of the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and torsional angles. This would definitively confirm the connectivity and planarity of the quinoline ring system and the geometry of the hydrazinyl substituent.

Furthermore, X-ray crystallography reveals the details of the crystal packing, including intermolecular interactions such as hydrogen bonds and π-π stacking. For instance, in the crystal structure of the parent compound, 2-hydrazinylquinoline, molecules are linked by N-H···N hydrogen bonds, forming supramolecular layers. acs.org Similar interactions would be expected for this compound, with the fluorine atom potentially participating in weak C-H···F interactions. This detailed structural information is invaluable for understanding the solid-state properties of these compounds.

Chromatographic Methods for Purity Assessment, Reaction Monitoring, and Separation of Isomers

Chromatographic techniques are indispensable tools in the synthesis and analysis of this compound, facilitating purity assessment, real-time reaction monitoring, and the challenging separation of potential isomers. The selection of a specific chromatographic method is contingent upon the physicochemical properties of the analyte and the analytical objective, such as the scale of purification or the required sensitivity for impurity detection. High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and Gas Chromatography (GC) are the most prominently utilized methods.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a cornerstone for the purity determination of this compound and its derivatives. This technique is particularly effective for polar and non-volatile compounds. In a typical RP-HPLC setup, a nonpolar stationary phase, such as a C18-bonded silica column, is employed with a polar mobile phase.

For the analysis of related fluoroquinolone compounds, methods often involve a buffered aqueous mobile phase with an organic modifier like acetonitrile or methanol. The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. Detection is commonly achieved using a UV-Vis detector, leveraging the chromophoric nature of the quinoline ring system.

A method for determining the enantiomeric purity of a novel respiratory fluoroquinolone, WCK 1152, involved pre-derivatization followed by RP-HPLC analysis nih.gov. While not directly on this compound, this approach highlights a common strategy for separating stereoisomers. The method utilized an end-capped C18 stationary phase with a mobile phase consisting of a buffer and acetonitrile. The column was maintained at 30°C, and detection was performed at 290 nm nih.gov. Such a strategy could be adapted for the chiral separation of any potential stereoisomers of this compound derivatives.

The following interactive data table provides a hypothetical example of HPLC conditions that could be used for the purity assessment of this compound, based on methods for similar compounds.

ParameterCondition
Column C18 reversed-phase (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B Acetonitrile
Gradient 10-90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Expected Retention Time ~8.5 min (Hypothetical)

Thin-Layer Chromatography (TLC)

TLC is a rapid, cost-effective, and versatile technique frequently employed for monitoring the progress of the synthesis of this compound. It allows for the simultaneous analysis of multiple samples, providing a quick snapshot of the reaction mixture, including the consumption of starting materials and the formation of the product and any byproducts.

The separation is achieved on a TLC plate coated with a stationary phase, typically silica gel. The choice of the mobile phase (eluent) is critical and is optimized to achieve a good separation of the components, ideally with Rf (retention factor) values between 0.2 and 0.8. Visualization of the separated spots can be done under UV light, as the quinoline ring is UV-active, or by using specific staining reagents.

A hypothetical example of a TLC system for monitoring the synthesis of this compound from a precursor like 2-chloro-6-fluoroquinoline (B1368868) and hydrazine (B178648) is detailed in the table below.

ParameterCondition
Stationary Phase Silica gel 60 F254
Mobile Phase Ethyl acetate / Hexane (1:1, v/v)
Visualization UV light (254 nm)
Analyte Hypothetical Rf
Starting Material0.75
Product0.30
Byproduct0.15

Gas Chromatography (GC)

GC, particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for the analysis of volatile impurities and for the characterization of the final compound. For GC analysis of compounds like this compound, derivatization may be necessary to increase volatility and thermal stability, for example, by silylating the hydrazine group.

Impurity profiling of pharmaceutical starting materials often utilizes GC-MS with high-resolution accurate mass spectrometry. This allows for the detection and structural characterization of even minor impurities. A typical GC method would involve a capillary column with a stationary phase like 5% phenyl-methylpolysiloxane. The oven temperature is programmed to ramp up to ensure the separation of compounds with a range of boiling points.

The following table outlines a representative set of GC-MS parameters that could be adapted for the analysis of derivatized this compound.

ParameterCondition
Column Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
Stationary Phase 5% Phenyl-methylpolysiloxane
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250 °C
Oven Program 50 °C (2 min), then ramp to 300 °C at 15 °C/min, hold for 5 min
MS Detector Electron Ionization (EI) at 70 eV
Mass Range 50-500 amu

Separation of Isomers

The separation of positional isomers of fluorinated quinolines can be particularly challenging due to their similar physical and chemical properties. Specialized chromatographic techniques are often required. Chiral chromatography, using a chiral stationary phase (CSP), is the method of choice for separating enantiomers. For instance, polysaccharide-based CSPs have been successfully used for the HPLC separation of various fluoroquinolone enantiomers.

In one study, the enantiomeric separation of fluoroquinolones was achieved on a CHIRALCEL® OZ-RH column with a mobile phase of water and methanol thermofisher.com. The pH of the mobile phase was found to be a critical parameter for achieving optimal separation. While this study did not include this compound, the principles of chiral recognition and separation are broadly applicable. The choice of the appropriate chiral selector and mobile phase composition would be key to developing a successful method for the separation of any potential stereoisomers of this compound.

Theoretical and Computational Investigations of 6 Fluoro 2 Hydrazinylquinoline Systems

In Silico Screening and Ligand Design Strategies

Molecular Docking Studies with Biological Macromolecules (non-clinical focus)

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is frequently used to understand the interaction between a small molecule ligand and its macromolecular target, providing insights into binding affinity and mode of action.

Studies on 2,4-disubstituted 6-fluoroquinolines have utilized molecular docking to investigate their potential as antiplasmodial agents by targeting Plasmodium falciparum translation elongation factor 2 (PfeEF2), a novel drug target. The results indicated that these compounds form stable complexes with the modeled PfeEF2. The binding affinities for a series of these compounds were found to be in the range of -8.200 to -10.700 kcal/mol. Notably, several derivatives demonstrated superior binding affinities compared to the known inhibitor DDD107498, suggesting they may be more effective inhibitors of this target. Analysis of the docking poses revealed key interactions, including hydrogen bonds and hydrophobic interactions with specific amino acid residues within the target's binding site, which are crucial for the stability of the ligand-protein complex.

Beyond parasitic targets, derivatives of the broader quinoline (B57606) class have been docked against various other biological macromolecules. For instance, pyrazoline and pyrimidine-containing quinoline derivatives have been studied as potential non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV. Docking studies showed these compounds fit well into the allosteric site of HIV reverse transcriptase, with some derivatives exhibiting better docking scores than standard drugs like rilpivirine and elvitegravir. Key interactions were observed with amino acid residues such as LYS 101 and TRP229. Similarly, other quinoline derivatives have been evaluated as inhibitors of DNA gyrase, an essential bacterial enzyme, highlighting the versatility of the quinoline scaffold in interacting with diverse biological targets.

Table 1: Molecular Docking Results of Selected 6-Fluoroquinoline (B108479) Derivatives with Modeled PfeEF2
Compound IDBinding Affinity (kcal/mol)Key Interacting Residues
Compound 5-10.7Not specified
Compound 11-10.4Not specified
Compound 16-10.3Not specified
Compound 22-10.5Not specified
Compound 24-10.4Not specified
DDD107498 (Reference)-9.8Not specified

Pharmacophore Modeling and Virtual Screening for Hit Identification

Pharmacophore modeling is an abstract method used in drug design to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model represents the key molecular interaction points, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, and aromatic rings.

Once a pharmacophore model is developed and validated, it can be used as a 3D query to search large chemical databases for novel compounds that match the required features, a process known as virtual screening. nih.gov This approach is highly effective for identifying new chemical entities or scaffolds that are structurally distinct from known active compounds but possess the necessary features for biological activity. nih.gov

For quinoline derivatives, pharmacophore models have been developed to identify novel inhibitors of targets like bacterial DNA gyrase. nih.gov A typical pharmacophore model for a quinolone-class compound targeting this enzyme might include:

Hydrogen Bond Acceptors (HBA): Essential for interacting with key residues in the enzyme's active site.

Hydrophobic/Aromatic Regions (HY/AR): Crucial for establishing van der Waals and pi-pi stacking interactions.

Hydrogen Bond Donors (HBD): Important for anchoring the molecule within the binding pocket.

The 6-fluoro-2-hydrazinylquinoline scaffold inherently contains several of these key features. The quinoline ring system provides aromatic and hydrophobic characteristics, the fluorine atom can act as a hydrogen bond acceptor, and the hydrazinyl group (-NHNH2) offers multiple hydrogen bond donor and acceptor sites. These intrinsic properties make it a suitable candidate for fitting into pharmacophore models developed for various targets.

The virtual screening process using such a model involves filtering extensive compound libraries to select molecules that geometrically and chemically match the pharmacophore query. nih.gov The resulting "hits" are then typically subjected to further computational analysis, such as molecular docking, to refine the list of potential candidates before proceeding to chemical synthesis and biological evaluation. nih.gov This integrated ligand- and structure-based approach streamlines the discovery of novel and potent compounds. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies (theoretical aspects, not clinical efficacy)

Quantitative Structure-Activity Relationship (QSAR) studies are theoretical models that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models use statistical methods to relate physicochemical properties, known as molecular descriptors, to the observed activity, thereby enabling the prediction of the activity of new, unsynthesized analogs.

A robust and predictive QSAR model was developed for a series of 2,4-disubstituted 6-fluoroquinolines to understand the structural requirements for their antiplasmodial activity. The model was generated using the genetic function approximation (GFA) technique and demonstrated strong statistical significance, with a high internal squared correlation coefficient (R² = 0.921) and predictive squared correlation coefficient (R²pred = 0.901). nih.gov

The analysis identified five key molecular descriptors that significantly influence the antiplasmodial activity of these compounds:

n5Ring (Number of 5-membered rings): This descriptor had a positive correlation, suggesting that the presence of five-membered rings in the substituents contributes favorably to the activity. nih.gov

GGI9 (Topological charge index of order 9): This descriptor showed a negative correlation, indicating that specific charge distributions within the molecule may be detrimental to its activity. nih.gov

TDB7u and TDB8u (3D topological distance-based autocorrelation - unweighted): These descriptors relate to the spatial arrangement of atoms. TDB8u was positively correlated, while TDB7u was negatively correlated, highlighting the importance of a specific molecular shape and atom distribution for optimal activity. nih.gov

RDF75i (Radial Distribution Function - 7.5 / weighted by ionization potential): This descriptor, which had a positive coefficient, suggests that the probability of finding an atom with a certain ionization potential at a specific distance from the molecule's center is important for activity. nih.gov

These findings provide a theoretical framework for designing new 6-fluoroquinoline analogs with potentially enhanced potency by optimizing these specific structural and physicochemical properties. nih.gov

Table 2: Key Descriptors in the QSAR Model for Antiplasmodial 6-Fluoroquinolines nih.gov
DescriptorDescriptionCorrelation with Activity
n5RingRing count of 5-membered ringsPositive
GGI9Topological charge index of order 9Negative
TDB7u3D topological distance based autocorrelation (lag 7, unweighted)Negative
TDB8u3D topological distance based autocorrelation (lag 8, unweighted)Positive
RDF75iRadial Distribution Function - 7.5 / weighted by ionization potentialPositive

ADMET Prediction (in silico, focusing on computational models, not human data)

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction involves computational models designed to forecast the pharmacokinetic and toxicological properties of a compound. These in silico tools are vital in early-stage drug discovery to filter out candidates with unfavorable profiles, thereby saving time and resources.

For the 2,4-disubstituted 6-fluoroquinoline series, in silico pharmacokinetic properties were investigated to assess their drug-likeness. nih.gov Computational models predicted that the most promising compounds based on docking studies also possessed good pharmacokinetic profiles. nih.gov Key predicted parameters often include:

Gastrointestinal (GI) Absorption: High GI absorption is crucial for oral bioavailability.

Blood-Brain Barrier (BBB) Permeability: This predicts whether a compound can cross into the central nervous system.

Cytochrome P450 (CYP) Inhibition: Predicting inhibition of key metabolic enzymes like CYP2D6 is important to avoid potential drug-drug interactions.

Hepatotoxicity: Models can predict the potential for a compound to cause liver damage.

Substrate or Non-substrate of P-glycoprotein (P-gp): P-gp is an efflux pump that can remove drugs from cells, affecting their efficacy.

Studies on related quinoline hydrazone derivatives also employ online tools like SwissADME and pkCSM to predict a wide range of ADMET properties. researchgate.net These platforms compute parameters based on the compound's structure, assessing its compliance with established drug-likeness rules (e.g., Lipinski's Rule of Five) and predicting various pharmacokinetic endpoints. researchgate.net For instance, predictions for quinoline derivatives often show good oral bioavailability and adherence to Lipinski's rules, suggesting they have the potential to be developed as orally administered agents.

Table 3: Representative In Silico ADMET Predictions for Lead 6-Fluoroquinoline Compounds nih.gov
Compound IDPredicted GI AbsorptionPredicted BBB PermeantPredicted CYP2D6 InhibitorPredicted P-gp Substrate
Compound 5HighYesNoNo
Compound 11HighYesNoNo
Compound 16HighYesNoNo
Compound 22HighYesNoNo
Compound 24HighYesNoNo

Biological and Pharmacological Research Applications Non Clinical Focus

Investigation of Molecular Targets and Mechanisms of Action (in vitro)

The primary mechanism explored for compounds derived from 6-fluoro-2-hydrazinylquinoline involves their interaction with specific molecular targets, predominantly enzymes and receptors.

Derivatives of this compound have been investigated as inhibitors of various enzymes implicated in different pathological processes. The hydrazone linkage is believed to play a critical role in establishing hydrogen-bond donor/acceptor interactions with target sites.

α-Glucosidase and α-Amylase: These enzymes are key targets in the management of type 2 diabetes as their inhibition can control postprandial hyperglycemia. mdpi.com Quinoline-based compounds, including hydrazone derivatives, have demonstrated potent inhibitory activity against α-glucosidase, often exceeding the potency of standard drugs like acarbose. nih.govresearchgate.netnih.gov Kinetic studies on related quinoline (B57606) hybrids have shown a non-competitive mode of inhibition, suggesting they bind to an allosteric site on the α-glucosidase enzyme rather than the active site. nih.gov Some quinazoline (B50416) derivatives have shown dual inhibitory action against both α-glucosidase and α-amylase. mdpi.com

Glycogen Synthase Kinase-3β (GSK-3β): As a serine/threonine kinase, GSK-3β is involved in numerous cellular signaling pathways. olemiss.edu Its dysregulation is linked to various diseases, making it a significant therapeutic target. mdpi.com Potent and selective inhibitors of GSK-3β have been identified, with some compounds showing inhibitory concentrations (IC50) in the nanomolar range. nih.gov The mechanism of some inhibitors has been shown to be reversible and dependent on interaction with specific amino acid residues like Cys-199 at the entry of the active site. nih.gov

Topoisomerase II: This enzyme is essential for managing DNA topology during replication and transcription, and its inhibition is a key mechanism for many anticancer agents. mdpi.commdpi.com Fluoroquinolones, a class of compounds related to the this compound core, are known to target bacterial DNA gyrase and topoisomerase IV, which are prokaryotic forms of topoisomerase II. nih.govdrugbank.com These agents stabilize the enzyme-DNA complex, leading to double-strand breaks in bacterial DNA and subsequent cell death. nih.gov

Aurora A Kinase: Aurora kinases are critical regulators of the cell cycle, and their overexpression is common in various human cancers. frontiersin.orgnih.gov Inhibition of Aurora A kinase is a promising strategy for cancer therapy. nih.gov Several quinazoline-based inhibitors have been developed that show potent and selective activity against Aurora A. nih.govnih.govselleckchem.com

Bacterial Sphingomyelinase: This enzyme is a virulence factor in certain pathogenic bacteria. nih.gov Derivatives of the related quinazoline scaffold have been identified as promising inhibitors of Bacillus cereus sphingomyelinase (SMase), with IC50 values in the low micromolar range. nih.gov

Table 1: Selected Enzyme Inhibition Data for Quinoline-Related Compounds This table presents data for derivatives of quinoline and related scaffolds to illustrate inhibitory potential.

Compound Class Target Enzyme IC₅₀ Value Reference Compound IC₅₀ of Reference
Quinoline-1,3,4-oxadiazole Hybrid α-Glucosidase 15.85 µM Acarbose 17.85 µM nih.gov
6-Bromo-8-iodo-2-phenyl-dihydroquinazoline 3-oxide α-Glucosidase 1.01 ± 0.05 µM Acarbose 4.40 ± 0.05 µM mdpi.com
6-Bromo-8-iodo-2-phenyl-dihydroquinazoline 3-oxide α-Amylase 1.18 ± 0.06 µM Acarbose 2.92 ± 0.02 µM mdpi.com
6-Fluoro-2-thioxo-dihydroquinazolin-4(1H)-one B. cereus SMase 6.50 µM - - nih.gov
Oxazole-4-carboxamide Derivative GSK-3β 0.030 nM - - nih.gov
Quinazoline Derivative (BPR1K871) Aurora A Kinase < 3 nM - - nih.gov

Receptor binding assays are used to determine the affinity of a ligand for a specific receptor. While the this compound core is primarily used to create enzyme inhibitors, related structures have been evaluated for receptor binding. For instance, a library of fluorinated 2-oxoquinoline derivatives was synthesized and tested for binding to cannabinoid receptors (CB1 and CB2). nih.gov Several of these compounds showed high binding affinity and selectivity for the CB2 receptor, with inhibition constant (Ki) values in the nanomolar and even subnanomolar range, while showing no significant binding to the CB1 receptor. nih.gov

Detailed studies on the interaction between ligands and their protein targets, using techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC), provide thermodynamic and kinetic data on the binding event. For derivatives of this compound, molecular docking simulations are more commonly reported than experimental biophysical assays like SPR or ITC. These computational studies provide insights into the binding modes and interactions with target enzymes. For example, docking studies of quinoline-hydrazone derivatives with α-glucosidase have helped to identify key interactions within the enzyme's active site that are responsible for the observed inhibitory activity. nih.govnih.gov

Cellular Level Biological Activity Studies (in vitro)

The biological effects of compounds derived from this compound have been further characterized through in vitro assays using various cell lines and microbial cultures.

The potential of quinoline-based compounds as anticancer agents has been widely explored. nih.gov Hydrazone derivatives, in particular, have demonstrated significant antiproliferative and cytotoxic effects against a range of human tumor cell lines. nih.govnih.gov The mechanism of action is often linked to the inhibition of enzymes crucial for cell proliferation, such as topoisomerases and kinases. nih.gov Studies have shown that quinoline hydrazones can induce apoptosis in cancer cells. mdpi.com For example, fluorinated isatin derivatives, which can be converted to water-soluble hydrazones, have shown cytotoxic action associated with the induction of apoptosis via mitochondrial membrane dissipation and the production of reactive oxygen species in tumor cells. mdpi.com

Table 2: Antiproliferative Activity of Selected Quinoline and Related Hydrazone Derivatives

Compound Class Cell Line Activity Metric Value
Quinoline-isatin Hydrazone MCF-7 (Breast Cancer) GI₅₀ 4.36 µM nih.gov
Nitroquinoline-aryl Hydrazone A549 (Lung Cancer) IC₅₀ 15.3–15.8 µM nih.gov
Thiazole-quinoline Hydrazone A549 (Lung Cancer) IC₅₀ 3.93 µM nih.gov
Lipophilic Fluoroquinolone (4e) K562 (Leukemia) IC₅₀ 0.005 µM researchgate.net
Lipophilic Fluoroquinolone (7a) HELA (Cervical Cancer) IC₅₀ 0.40 µM researchgate.net

The fluoroquinolone class of antibiotics, characterized by a fluorine atom typically at the 6-position, is renowned for its broad-spectrum antibacterial activity. nih.govnih.govmdpi.com These compounds act by inhibiting bacterial DNA gyrase and topoisomerase IV. nih.govnih.gov The synthetic flexibility of the quinoline ring allows for the creation of diverse hydrazide/hydrazone derivatives with significant antibacterial and antifungal properties. nih.govmdpi.com These derivatives have been screened against various strains of Gram-positive and Gram-negative bacteria as well as fungal species. researchgate.netannexpublishers.comresearchgate.net Some 2,6-disubstituted quinolines have demonstrated fungicidal activity against Candida albicans and its biofilms, with minimal fungicidal concentration (MFC) values in the low micromolar range. nih.gov Similarly, novel quinoxaline derivatives have also shown promising antifungal activity against various Candida species, in some cases exceeding the efficacy of standard drugs like Amphotericin B. nih.gov

Table 3: In Vitro Antimicrobial Activity of Selected Quinoline Derivatives

Compound Class Organism Activity Metric Value (µg/mL)
2-Chloroquinoline Derivative (21) Bacteria MIC 12.5 researchgate.netannexpublishers.com
2,6-Disubstituted Quinoline (1) Candida albicans MFC 6.25-12.5 (µM) nih.gov
Des-fluoro(6) Quinolone (BMS-284756) Pasteurella spp. MIC ≤0.015 nih.gov
Des-fluoro(6) Quinolone (BMS-284756) Eikenella corrodens MIC ≤2 nih.gov
3-Hydrazinoquinoxaline-2-thiol Candida glabrata MIC₅₀ 0.25
3-Hydrazinoquinoxaline-2-thiol Candida parapsilosis MIC₅₀ 0.125

Modulation of Specific Cellular Pathways (e.g., cell cycle, apoptosis, without clinical outcomes)

Derivatives of quinoline and hydrazine (B178648) have been shown to modulate fundamental cellular processes such as the cell cycle and apoptosis, which are critical areas of non-clinical research. For instance, certain quinoline-hydrazide compounds have been observed to induce cell cycle arrest. One study on a novel quinoline-hydrazide analog demonstrated its capacity to cause G1 phase arrest in neuroblastoma cells. This was accompanied by an upregulation of the p27kip1 protein, a key regulator of the transition from the G1 to the S phase of the cell cycle mq.edu.aumdpi.com.

Furthermore, other quinoline hydrazone derivatives have been found to induce cell cycle arrest at the G2/M phase in human lung adenocarcinoma and chronic myeloid leukemia cell lines nih.gov. The induction of apoptosis is another significant cellular event observed with this class of compounds. Research has shown that certain quinoline hydrazone derivatives can trigger apoptosis in cancer cells, as evidenced by morphological changes and the release of cytochrome C nih.gov. Fluoroquinolone derivatives, which share the fluoro-substituted quinoline core with this compound, have also been reported to induce G2/M cell cycle arrest and apoptosis in various cancer cell lines.

The following table illustrates the types of effects on cellular pathways that could be investigated for this compound, based on findings for related compounds.

Compound ClassCell LineEffectMolecular Marker
Quinoline-hydrazideSH-SY5Y (Neuroblastoma)G1 Cell Cycle ArrestUpregulation of p27kip1
Quinoline hydrazoneHCT 116 (Colon Carcinoma)G0/G1 Cell Cycle ArrestNot specified
Quinoline hydrazoneA549 (Lung Carcinoma)G2/M Cell Cycle ArrestNot specified
Quinoline hydrazoneK-562 (Chronic Myeloid Leukemia)G2/M Cell Cycle ArrestNot specified
Quinoline hydrazoneMCF-7 (Breast Adenocarcinoma)ApoptosisCytochrome C release

Pre-clinical In Vitro Drug Discovery Research

The journey of a chemical compound from initial discovery to a potential therapeutic agent involves extensive pre-clinical in vitro research. This phase is crucial for identifying promising "hits," optimizing their properties to generate "leads," and evaluating their drug-like characteristics.

Hit Identification and Lead Optimization Strategies Based on Structure-Activity Relationships (SAR)

Structure-activity relationship (SAR) studies are a cornerstone of drug discovery, providing insights into how the chemical structure of a compound influences its biological activity. For quinoline-based compounds, SAR studies have revealed key structural features that can be modulated to enhance their desired pharmacological effects.

In the context of anticancer activity, for example, modifications at various positions of the quinoline ring have been shown to be critical. The presence of a halogen, such as a chloro group, at the C6 position of the quinoline ring in some acyl hydrazone derivatives has been associated with the induction of apoptosis and inhibition of cell proliferation nih.gov. Furthermore, the nature of the substituent on the hydrazone moiety can significantly impact potency. For instance, the introduction of a benzotriazole or a 2-pyridyl group has been shown to enhance the anticancer activity of certain quinoline hydrazone derivatives nih.gov.

Lead optimization strategies for a compound like this compound would likely involve the synthesis and evaluation of a library of analogs with systematic modifications to both the quinoline ring and the hydrazinyl group. Key modifications for SAR exploration could include:

Substitution on the Quinoline Ring: Introducing various electron-donating or electron-withdrawing groups at different positions of the fluoroquinoline core to assess their impact on activity and selectivity.

Modification of the Hydrazinyl Group: Converting the hydrazine to various hydrazones by reacting it with a range of aldehydes and ketones to explore the effect of different substituents on biological activity.

Introduction of a Linker: Incorporating different linker moieties between the quinoline core and other chemical fragments to optimize binding to a biological target.

The following table provides an illustrative example of SAR data for a series of hypothetical this compound derivatives, demonstrating how activity can vary with structural changes.

Compound IDR Group on HydrazoneIC50 (µM)
6-FQ-H (Parent)->100
6-FQ-H-PhPhenyl50.2
6-FQ-H-4-Cl-Ph4-Chlorophenyl15.8
6-FQ-H-4-MeO-Ph4-Methoxyphenyl35.4
6-FQ-H-2-Py2-Pyridyl10.5

Evaluation of In Vitro ADME Properties (e.g., Caco-2 permeability, microsomal stability, plasma protein binding)

The assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical component of pre-clinical drug discovery. These in vitro assays help to predict the pharmacokinetic behavior of a compound in vivo.

Caco-2 Permeability: The Caco-2 cell permeability assay is a widely used in vitro model to predict human intestinal absorption of orally administered drugs. Compounds with high permeability in this assay are more likely to be well-absorbed in humans. For quinoline derivatives, this assay is crucial to determine their potential as orally bioavailable drugs.

Microsomal Stability: The metabolic stability of a compound is often assessed using liver microsomes, which contain a high concentration of drug-metabolizing enzymes. A compound that is rapidly metabolized in this assay may have a short half-life in vivo, which could limit its therapeutic efficacy. For quinoline-containing compounds, microsomal stability assays can identify metabolic liabilities and guide structural modifications to improve stability.

Plasma Protein Binding: The extent to which a compound binds to plasma proteins, such as albumin, can significantly influence its distribution and availability to reach its target site. Generally, only the unbound fraction of a drug is pharmacologically active. Fluoroquinolone derivatives are known to exhibit a range of plasma protein binding, which can impact their activity.

The table below presents hypothetical in vitro ADME data for this compound, illustrating the types of parameters that would be evaluated.

ADME ParameterAssayResultInterpretation
Intestinal PermeabilityCaco-2 PermeabilityPapp (A→B): 0.5 x 10⁻⁶ cm/sLow to moderate permeability
Metabolic StabilityHuman Liver Microsomest₁/₂: 45 minModerate stability
Plasma Protein BindingHuman Plasma85% boundHigh binding

Emerging Research Frontiers and Potential Applications

Applications in Materials Science

The distinct photophysical and coordination properties of the 6-fluoroquinoline (B108479) core make it an attractive candidate for the development of advanced materials. The hydrazinyl group provides a convenient handle for further chemical modifications, allowing for the synthesis of a wide array of functional materials.

Development of Fluorescent Probes and Sensors

Quinoline (B57606) and its derivatives are well-regarded for their strong fluorescence and have been extensively utilized in the design of chemosensors for detecting various analytes, including metal ions. researchgate.netnih.govmdpi.com The hydrazone derivatives of quinoline, in particular, have shown promise as effective optical chemosensors. nih.gov The underlying principle often involves mechanisms like Photoinduced Electron Transfer (PET), where the interaction with an analyte modulates the fluorescence output of the quinoline fluorophore. mdpi.com

While direct studies on 6-Fluoro-2-hydrazinylquinoline as a fluorescent probe are not extensively documented, its structural features suggest significant potential. The fluorine atom can enhance the photostability and quantum yield of the quinoline fluorophore. The hydrazinyl group can be readily condensed with various aldehydes and ketones to generate a library of Schiff base derivatives. These derivatives, incorporating different receptor units, could be tailored for the selective and sensitive detection of specific metal ions, anions, or neutral molecules. mdpi.comnih.gov For instance, the formation of a hydrazone linkage with a molecule containing a binding site for a particular metal ion could lead to a "turn-on" or "turn-off" fluorescent response upon coordination.

Table 1: Potential Analytes for Sensors Based on this compound Derivatives

Analyte CategoryPotential Recognition Moiety to be IncorporatedSensing Mechanism
Heavy Metal Ions (e.g., Hg²⁺, Pb²⁺, Cd²⁺)Thioethers, Thiols, Crown EthersChelation-Enhanced Fluorescence (CHEF) or Quenching
Transition Metal Ions (e.g., Zn²⁺, Cu²⁺, Fe³⁺)Dipicolylamine (DPA), SalicylaldehydePhotoinduced Electron Transfer (PET) Modulation
Anions (e.g., F⁻, CN⁻, AcO⁻)Urea/Thiourea, Boronic AcidsHydrogen Bonding Interactions leading to colorimetric/fluorometric changes
Biologically Relevant Molecules (e.g., Hydrazine)Aldehyde-containing substratesSpecific chemical reaction leading to fluorescence change nih.gov

Synthesis of Coordination Compounds and Metal Complexes

The hydrazinyl group and the nitrogen atom of the quinoline ring in this compound make it an excellent bidentate or monodentate ligand for the formation of coordination compounds with various metal ions. The resulting metal complexes can exhibit a diverse range of geometries, electronic properties, and applications. researchgate.netmdpi.com

Research has demonstrated the synthesis of Co(II) and Zn(II) complexes with a ligand derived from a similar precursor, 2-chloro-6-fluoroquinoline-3-carbaldehyde. nih.gov These complexes were characterized by various spectroscopic and analytical techniques, revealing their coordination geometry and physicochemical properties. It is anticipated that this compound would readily form stable complexes with a wide range of transition metals. The hydrazinyl moiety can also be converted into hydrazones, which are known to be versatile ligands for forming stable metal complexes with interesting biological and catalytic activities. nih.govresearchgate.net The fluorine substituent on the quinoline ring can influence the ligand field strength and the redox properties of the resulting metal complexes. nih.gov

Table 2: Examples of Metal Complexes with Quinoline-Hydrazone Ligands

Metal IonLigand TypePotential GeometryReference
Cu(II), Co(II), Ni(II)Aroyl-hydrazonesOctahedral mdpi.com
Mn(II), Co(II), Ni(II), Cu(II), Zn(II)Pyrazolinone derived from 2-hydrazino quinoxalineTetrahedral asianpubs.org
Zn(II), Co(II)Schiff base from 6-fluoroquinoline derivativeTetrahedral/Octahedral nih.gov

These metal complexes are being investigated for their potential applications in areas such as catalysis, magnetic materials, and as antimicrobial or anticancer agents. nih.gov

Integration into Polymeric Structures

The incorporation of quinoline moieties into polymer backbones can impart desirable properties such as thermal stability, fluorescence, and metal-chelating capabilities. While the direct polymerization of this compound has not been specifically reported, its reactive hydrazinyl group offers a pathway for its integration into polymeric structures.

One potential route is through polycondensation reactions. For example, this compound could be reacted with diacyl chlorides or diisocyanates to form polyhydrazides or polyureas, respectively. These polymers would feature the 6-fluoroquinoline unit as a pendant group or as part of the main chain, potentially leading to materials with high thermal stability and unique photophysical properties. Furthermore, polymer-supported methodologies are increasingly used for the synthesis of quinoline derivatives, suggesting the compatibility of the quinoline scaffold with polymeric systems. nih.govsemanticscholar.org The synthesis of benzoxazine resins containing a quinoline structure has also been reported, resulting in thermosets with good thermal stability and low flammability. mdpi.com

Role in Agrochemical Research (e.g., as intermediates for active agrochemical compounds)

Fluorinated organic compounds play a significant role in the agrochemical industry, with the inclusion of fluorine atoms often leading to enhanced biological activity and metabolic stability. nih.gov Quinoline derivatives themselves have been investigated for various pesticidal activities, including antifungal, herbicidal, and insecticidal properties. nih.gov

Given these trends, this compound represents a valuable intermediate for the synthesis of novel agrochemicals. The fluorine atom at the 6-position can enhance the lipophilicity and bioavailability of the final active ingredient. The hydrazinyl group at the 2-position is a versatile functional group that can be readily transformed into other functionalities, such as hydrazones, pyrazoles, or triazoles, which are common pharmacophores in agrochemicals. For instance, condensation of this compound with appropriate carbonyl compounds could yield a range of quinoline-hydrazone derivatives. These derivatives could then be screened for their biological activities against various plant pathogens, insects, or weeds. The development of new and effective pesticides is crucial for global food security, and fluorinated quinoline intermediates like this compound are promising starting points for such research. researchgate.net

Catalytic Applications of this compound Derivatives

Metal complexes derived from quinoline-based ligands have been shown to possess significant catalytic activity in various organic transformations. mdpi.com The formation of metal complexes with derivatives of this compound, particularly its hydrazone derivatives, could lead to novel catalysts.

For example, copper complexes of quinoline derivatives have been investigated for their catecholase activity, mimicking the function of the copper-containing enzyme catechol oxidase. mdpi.com Similarly, transition metal complexes of Schiff bases derived from hydrazides have been examined for their catalytic activity in oxidation reactions. nih.gov It is plausible that metal complexes of this compound derivatives could catalyze reactions such as oxidations, reductions, and carbon-carbon bond-forming reactions. The electronic properties of the catalyst could be fine-tuned by modifying the substituents on the quinoline ring or the structure of the hydrazone moiety. The fluorine atom, being strongly electron-withdrawing, could influence the Lewis acidity of the metal center, thereby affecting the catalytic activity and selectivity.

Future Research Directions and Methodological Advancements

The exploration of this compound and its derivatives is still in its early stages, with numerous avenues for future research. A primary focus should be on the systematic investigation of its potential in the areas outlined above.

Materials Science: Future work should involve the synthesis and characterization of a library of fluorescent probes derived from this compound for the detection of a wide range of analytes. The development of novel coordination polymers and metal-organic frameworks (MOFs) using this compound as a ligand could lead to materials with interesting porous structures and functional properties. Furthermore, the synthesis and characterization of polymers incorporating the 6-fluoroquinoline moiety are needed to evaluate their thermal, mechanical, and optical properties.

Agrochemical Research: A concerted effort is required to synthesize and screen a diverse range of derivatives of this compound for their pesticidal activities. Structure-activity relationship (SAR) studies would be crucial in identifying the key structural features responsible for biological activity and in optimizing lead compounds.

Catalysis: The synthesis of a variety of metal complexes with ligands derived from this compound and the evaluation of their catalytic performance in a range of organic reactions would be a fruitful area of research. Mechanistic studies would be essential to understand the role of the ligand and the metal center in the catalytic cycle.

Methodological Advancements: The development of more efficient, scalable, and environmentally friendly synthetic routes to this compound and other fluorinated quinolines is of ongoing importance. researchgate.netresearchgate.netmdpi.comrsc.org This includes the exploration of novel catalytic methods for C-H fluorination and the use of continuous flow technologies for safer and more efficient production.

Development of Novel Retrosynthetic Strategies

Retrosynthetic analysis is a cornerstone of organic synthesis, providing a logical framework for deconstructing a target molecule into simpler, commercially available precursors. For a molecule like this compound, traditional synthetic routes often rely on well-established but sometimes harsh methodologies. A plausible classical approach involves the nucleophilic aromatic substitution of a halogen at the 2-position of a pre-formed 6-fluoroquinoline ring with hydrazine (B178648).

However, modern synthetic chemistry is increasingly focused on developing novel strategies that offer greater efficiency, sustainability, and access to diverse analogs. rsc.org These new approaches are critical for medicinal chemists who need rapid access to a wide variety of functionalized heterocyclic compounds to expand the available drug-like chemical space. rsc.org Green chemistry principles are also influential, promoting methods that use less hazardous solvents, renewable catalysts, and more energy-efficient sources. acs.org New strategies often involve innovative bond-forming techniques that diverge significantly from classical methods. rsc.org

Recent advances in heterocyclic chemistry offer several innovative retrosynthetic possibilities:

C-H Activation/Functionalization: Instead of starting with a pre-functionalized quinoline, this approach would involve forming the C-N bond by directly activating a C-H bond on the 6-fluoroquinoline core. This atom-economical method avoids the need for installing and later displacing a leaving group.

Multicomponent Reactions (MCRs): An MCR could potentially construct the core quinoline structure and install the hydrazinyl group in a single, convergent step from three or more simple starting materials. nih.gov This enhances efficiency by reducing the number of synthetic and purification steps.

Flow Chemistry: Continuous flow processing can improve safety, particularly when handling energetic reagents like hydrazine, and allow for precise control over reaction conditions, often leading to higher yields and purity. chemrxiv.org

Photoredox Catalysis: Visible-light-mediated reactions can enable transformations under mild conditions that are not accessible through traditional thermal methods, potentially offering new pathways to functionalize the quinoline scaffold. rsc.org

Table 1: Comparison of Retrosynthetic Approaches for this compound
FeatureClassical Strategy (e.g., SNAr)Novel Strategies (e.g., MCR, C-H Activation)
Starting Materials Often requires multi-step synthesis of a pre-functionalized precursor (e.g., 2-chloro-6-fluoroquinoline).Utilizes simpler, more readily available building blocks.
Efficiency Linear synthesis, often with more steps and lower overall yield.Convergent, fewer steps, higher atom economy.
Conditions May require harsh conditions (high temperature, strong base).Often proceeds under milder, more controlled conditions.
Sustainability Can generate significant chemical waste.Aligns better with green chemistry principles, reducing waste. acs.org
Versatility Limited to the availability of the pre-functionalized starting material.Allows for greater diversity in analog synthesis by simply varying one of the initial components.

Integration with Artificial Intelligence and Machine Learning for Chemical Design

Artificial Intelligence (AI) and Machine Learning (ML) are revolutionizing drug discovery by rapidly processing vast datasets to predict molecular properties and design novel compounds. resolvemass.cauu.nl For a scaffold like this compound, these computational tools offer a powerful means to explore its chemical space and prioritize synthetic efforts.

The integration of AI/ML can be applied at multiple stages of the design process:

De Novo Drug Design: Generative AI models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can be trained on large libraries of known active molecules. These models can then generate entirely new molecular structures based on the this compound scaffold, optimized for desired properties like binding affinity to a specific target or favorable ADMET (absorption, distribution, metabolism, excretion, toxicity) profiles.

Virtual Screening and Property Prediction: ML models, particularly graph neural networks, can be trained to predict the biological activity or physicochemical properties of virtual compounds. resolvemass.ca Researchers can design a virtual library of thousands of derivatives of this compound by adding different substituents and use ML to rapidly screen them for potential efficacy against a target or for properties like solubility and metabolic stability, thus identifying the most promising candidates for synthesis.

Retrosynthesis and Reaction Prediction: AI tools are being developed to predict the outcomes of chemical reactions and even suggest entire synthetic pathways. resolvemass.ca This can help chemists devise more efficient routes to novel analogs of this compound that might not be obvious from traditional analysis.

Table 2: Applications of AI/ML in the Chemical Design of this compound Derivatives
AI/ML ApplicationDescriptionPotential Impact
Generative Models Algorithms design novel molecules based on the core scaffold, optimized for specific parameters.Accelerates the discovery of new lead compounds with improved properties.
Predictive Modeling Machine learning predicts biological activity, toxicity, and physicochemical properties of virtual derivatives.Reduces the cost and time of discovery by prioritizing high-potential candidates for synthesis and testing. resolvemass.ca
Reaction Informatics AI predicts the feasibility and outcome of synthetic reactions.Optimizes synthetic routes, saving time and resources in the lab.
Target Identification AI analyzes biological data to suggest new potential protein targets for which derivatives could be designed.Expands the therapeutic possibilities for the chemical scaffold.

Exploration of Underexplored Biological Targets

While the fluoroquinolone class is famously associated with antibacterial activity through the inhibition of bacterial DNA gyrase and topoisomerase IV, a significant emerging frontier is the exploration of entirely new classes of biological targets. rsc.orgijprajournal.com Repurposing known scaffolds against new targets is a highly effective strategy in drug discovery. The unique electronic and structural features of this compound make it an attractive starting point for designing inhibitors for underexplored targets beyond the realm of bacteria.

Potential areas of exploration include:

Anticancer Agents: Many successful anticancer drugs target human topoisomerases. Research into novel fluoroquinolone analogs has demonstrated their potential as inhibitors of human Topoisomerase II, an enzyme critical for DNA replication in cancer cells. ijprajournal.com The this compound scaffold could be elaborated to optimize interactions within the ATP-binding pocket or the DNA-cleavage site of this human enzyme.

Kinase Inhibition: Protein kinases are a major class of drug targets, particularly in oncology and immunology. The quinoline core is a well-known "privileged scaffold" in kinase inhibitor design. The hydrazinyl moiety offers a versatile handle for introducing substituents that can target specific regions of a kinase active site, potentially leading to highly selective inhibitors.

Mitochondrial Targets: Recent chemical proteomics studies have identified that some fluoroquinolones interact with human mitochondrial proteins, such as AIFM1 and IDH2. biomedres.us While these interactions have been linked to toxicity, they also represent novel, underexplored targets. Designing derivatives of this compound that selectively modulate the activity of these mitochondrial enzymes could open new therapeutic avenues for metabolic disorders or certain cancers.

Table 3: Potential Underexplored Biological Targets for this compound Derivatives
Target ClassSpecific ExampleTherapeutic AreaRationale for Exploration
Human Topoisomerases Topoisomerase IIOncologyThe fluoroquinolone core has shown potential for inhibiting this enzyme, crucial for cancer cell proliferation. ijprajournal.com
Protein Kinases e.g., Tyrosine KinasesOncology, ImmunologyThe quinoline scaffold is a common feature in many approved kinase inhibitors.
Mitochondrial Enzymes AIFM1, IDH2Metabolic Diseases, OncologyKnown off-targets of some fluoroquinolones that could be intentionally modulated for therapeutic benefit. biomedres.us
Viral Enzymes e.g., Proteases, PolymerasesVirologyThe heterocyclic structure could be adapted to fit into the active sites of essential viral enzymes.

Advanced Analytical Techniques for Reaction Monitoring and Product Profiling

The synthesis of a high-purity chemical compound, especially for pharmaceutical applications, requires rigorous analytical oversight. Emerging frontiers in analytical chemistry, often grouped under the umbrella of Process Analytical Technology (PAT), allow for unprecedented levels of control and understanding during chemical manufacturing. chemrxiv.orgacs.org

For the synthesis of this compound, these techniques are invaluable:

Real-Time Reaction Monitoring: Instead of relying on traditional, time-delayed analysis of withdrawn samples (e.g., TLC, HPLC), in-situ spectroscopic probes can be inserted directly into the reaction vessel.

FTIR and Raman Spectroscopy: These techniques provide real-time information on the concentration of reactants, intermediates, and products by monitoring their unique vibrational signatures. acs.orgirdg.orgnih.gov This allows for precise determination of reaction endpoints, identification of kinetic profiles, and immediate detection of process deviations.

Comprehensive Product and Impurity Profiling: Ensuring the purity of the final compound is critical. Modern hyphenated techniques provide a detailed picture of the product and any related impurities. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a cornerstone of modern impurity profiling. resolvemass.cabiomedres.us It combines the powerful separation capabilities of HPLC with the sensitive and specific detection of mass spectrometry, enabling the detection, identification, and quantification of even trace-level impurities that may arise from starting materials, by-products, or degradation. ijprajournal.comresolvemass.ca

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which allows for the confident determination of the elemental composition of unknown impurities, greatly aiding in their structural elucidation.

The integration of these advanced analytical methods ensures a robust and well-understood synthetic process, leading to a final product of consistently high quality and purity, which is essential for any potential downstream applications. resolvemass.ca

Table 4: Advanced Analytical Techniques for the Synthesis of this compound
TechniqueApplicationInformation Gained
In-situ FTIR/Raman Real-time monitoring of the reaction mixture. researchgate.netReaction kinetics, endpoint determination, intermediate formation, process control. irdg.org
UHPLC-MS/MS Separation and identification of components in the final product and reaction intermediates. uvic.caQuantification of the main product, detection and structural information of impurities. resolvemass.ca
High-Resolution MS (HRMS) Accurate mass measurement of the product and unknown impurities.Elemental composition, confirmation of identity, structural elucidation of unknowns.
NMR Spectroscopy Definitive structural characterization of the final product and isolated impurities. uvic.caUnambiguous confirmation of molecular structure and stereochemistry.

Q & A

Q. What steps ensure reproducibility in synthesizing this compound derivatives across labs?

  • Answer :
  • Publish detailed protocols (solvent grades, equipment models).
  • Share raw spectral data in supplementary materials.
  • Use collaborative platforms (e.g., Open Science Framework) for peer validation .

Tables for Key Data

Property Value/Method Reference
Synthetic Yield (microwave)75–90%
¹H NMR (NH₂, DMSO-d₆)δ 3.8–4.2 (broad, 2H)
Fluorescence λₑₓ/λₑₘ350 nm/450 nm
LogP (predicted)1.8 ± 0.2

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.